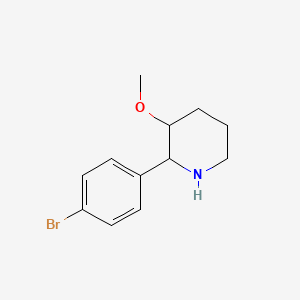

Piperidine, 2-(4-bromophenyl)-3-methoxy-

Description

Significance of the Piperidine (B6355638) Core in Organic Synthesis and Medicinal Chemistry

The piperidine scaffold is one of the most frequently encountered heterocycles in approved pharmaceuticals, highlighting its importance in drug design. researchgate.netarizona.edu Its derivatives are integral to over seventy commercialized drugs, including several blockbuster medications. arizona.edu The structural features of the piperidine ring, such as its conformational flexibility and the basicity of the nitrogen atom, allow it to engage in crucial interactions with biological targets.

In medicinal chemistry, the incorporation of a piperidine ring can significantly influence a molecule's properties. thieme-connect.comresearchgate.net Introducing chiral piperidine scaffolds can help modulate physicochemical characteristics, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce potential toxicities. thieme-connect.comresearchgate.net The versatility of the piperidine core has led to its use in a wide range of therapeutic areas, with derivatives showing activity as central nervous system modulators, antihistamines, anticoagulants, and anticancer agents, among others. researchgate.netarizona.edu

From a synthetic standpoint, the piperidine ring is a valuable building block. nbinno.com The nitrogen atom provides a reactive handle for various chemical modifications, while the carbon framework can be functionalized to create complex and diverse structures. nbinno.com Synthetic chemists utilize a variety of intra- and intermolecular reactions to generate substituted piperidines, spiropiperidines, and condensed piperidine systems, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.net

Overview of Structurally Diverse Substituted Piperidines in Academic Inquiry

The academic pursuit of novel piperidine derivatives is driven by the quest for new therapeutic agents and a deeper understanding of structure-activity relationships (SAR). Researchers continuously explore new synthetic methodologies to access structurally diverse piperidines. This exploration allows for the fine-tuning of a molecule's efficacy, selectivity, and pharmacokinetic properties. nbinno.com

The (4-bromophenyl) group introduces an aromatic system and a halogen atom. The phenyl ring can participate in π-stacking interactions with biological targets, while the bromine atom can act as a hydrogen bond acceptor and influence the molecule's electronic properties and metabolic stability.

The methoxy (B1213986) group at the 3-position adds a polar ether functional group, which can also participate in hydrogen bonding and affect the compound's solubility and lipophilicity.

The specific arrangement of these substituents in space (stereochemistry) is also a crucial factor, as different stereoisomers of a molecule can have vastly different biological activities. The study of such substituted piperidines is essential for developing new generations of drugs with improved therapeutic profiles. Research into compounds like 2-substituted and 3-substituted piperidines is a vibrant area of medicinal chemistry, with studies often focusing on their potential as inhibitors of enzymes or as ligands for receptors in the central nervous system.

Below is a data table outlining the key chemical identifiers for the specific compound discussed.

| Identifier | Value |

| Compound Name | Piperidine, 2-(4-bromophenyl)-3-methoxy- |

| Molecular Formula | C12H16BrNO |

| Molecular Weight | 270.17 g/mol |

| CAS Number | 1215647-73-0 |

The continued investigation into the synthesis and biological activity of structurally diverse piperidines is a testament to the enduring importance of this scaffold in the advancement of chemical and medical science.

Structure

3D Structure

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

2-(4-bromophenyl)-3-methoxypiperidine |

InChI |

InChI=1S/C12H16BrNO/c1-15-11-3-2-8-14-12(11)9-4-6-10(13)7-5-9/h4-7,11-12,14H,2-3,8H2,1H3 |

InChI Key |

ZXQQBTIHGRWDGG-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCNC1C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for Piperidine, 2 4 Bromophenyl 3 Methoxy and Analogues

Strategies for Stereoselective Piperidine (B6355638) Ring Construction

The precise control of stereochemistry during the formation of the piperidine ring is paramount for defining the three-dimensional arrangement of substituents, which in turn dictates the molecule's biological function. Both diastereoselective and enantioselective strategies are employed to achieve this control.

Diastereoselective methods aim to control the relative stereochemistry of multiple chiral centers created during the synthesis.

Michael-Mannich Cascade Reactions: This powerful strategy involves a sequence of reactions, often in a one-pot fashion, to rapidly build molecular complexity. researchgate.net The cascade typically begins with a Michael addition, followed by an intramolecular Mannich reaction to form the piperidine ring. For instance, a four-component reaction between nitrostyrenes, aromatic aldehydes, ammonium acetate, and dialkyl malonates can lead to highly substituted 2-piperidinones with a high degree of stereoselectivity. acs.org The stereochemical outcome of these reactions can be influenced by the nature of the reactants and reaction conditions. acs.org Similarly, a versatile nitro-Mannich/lactamization cascade has been developed for the direct stereoselective synthesis of heavily decorated 5-nitropiperidin-2-ones. nih.gov

| Reaction Type | Key Features | Example | Stereoselectivity |

|---|---|---|---|

| Michael-Mannich Cascade | One-pot, multicomponent reaction for rapid construction of polysubstituted piperidines. researchgate.netacs.org | Reaction of nitrostyrenes, aldehydes, ammonium acetate, and malonates. acs.org | Highly stereoselective, outcome dependent on substituent positions on the aromatic aldehyde. acs.org |

| Nitro-Mannich/Lactamization Cascade | Direct synthesis of highly functionalized 5-nitropiperidin-2-ones. nih.gov | Combines enantioselective organocatalytic Michael addition with the diastereoselective cascade. nih.gov | Produces highly enantioenriched products. nih.gov |

Gold-Catalyzed Cyclization: Gold catalysts have emerged as powerful tools for the synthesis of various heterocyclic compounds, including piperidines. Gold(I) catalysts can activate alkynes towards nucleophilic attack, facilitating intramolecular cyclization reactions. acs.orgbeilstein-journals.org For example, gold-catalyzed cyclization of amide- or ketone-tethered 1,6-enynes can produce bicyclic ketones containing a piperidine ring. acs.org While many gold-catalyzed cyclizations of homopropargyl amines proceed via a 5-endo-dig pathway to yield dihydropyrroles, specific substitution patterns can favor a rare 4-exo-dig cyclization, leading to the formation of alkylidene azetidines. nih.gov

Enantioselective synthesis is crucial for producing a single enantiomer of a chiral drug, as different enantiomers can have vastly different biological activities.

Asymmetric Catalysis: The use of chiral catalysts is a primary approach to achieve enantioselectivity. For example, a copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine esters provides an efficient route to chiral 2,3-cis-disubstituted piperidines. nih.gov This method has been successfully applied to the synthesis of the core scaffold of the anti-angiolipoma drug avacopan. nih.gov Another strategy involves the catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamate catalysts, which yields enantioenriched 2-substituted 3-bromopiperidines. These intermediates can then be transformed into valuable 3-substituted piperidines.

| Enantioselective Method | Catalyst/Reagent | Product Type | Key Advantage |

|---|---|---|---|

| Asymmetric Cyclizative Aminoboration | Copper(I) triflate with a chiral bisphosphine ligand (Ph-BPE). nih.gov | Chiral 2,3-cis-disubstituted piperidines. nih.gov | High yields and excellent enantioselectivity (up to 96% ee). nih.gov |

| Enantioselective Bromocyclization | Amino-thiocarbamate catalysts with 1,3-dibromo-5,5-dimethylhydantoin (DBH). | Enantioenriched 2-substituted 3-bromopiperidines. | Provides access to valuable chiral 3-substituted piperidines via rearrangement. |

Multicomponent Reaction Protocols for Substituted Piperidines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. taylorfrancis.comscispace.comresearchgate.net These reactions are advantageous due to their operational simplicity, shorter reaction times, and atom economy. scispace.com

Several MCRs have been developed for the synthesis of highly functionalized piperidines. A common approach involves the condensation of aromatic aldehydes, anilines, and β-ketoesters. scispace.comresearchgate.net These reactions can be catalyzed by various catalysts, including environmentally friendly options like sodium lauryl sulfate (SLS) in water or dual-functional ionic liquids. scispace.comresearchgate.net The mechanism often involves the initial formation of an enamine and an imine, which then undergo an intermolecular Mannich-type reaction. scispace.com Four-component reactions involving substituted β-nitrostyrenes, Meldrum's acid, aromatic aldehydes, and ammonium acetate have also been reported for the diversity-oriented synthesis of highly functionalized piperidines. acs.org

Introduction of Aryl and Haloaryl Moieties onto the Piperidine Scaffold

The introduction of aryl and haloaryl groups, such as the 4-bromophenyl moiety, onto the piperidine ring is a key step in the synthesis of the target compound and its analogues.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This reaction is particularly useful for introducing aryl groups onto a pre-existing piperidine scaffold. For instance, a one-pot sequential Suzuki-Miyaura coupling and hydrogenation under mild conditions can be used for the synthesis of functionalized piperidines. nih.gov The first palladium-catalyzed arylation of aza-Achmatowicz rearrangement products with arylboronic acids provides a route to 2-aryldihydropyridinones, which are versatile precursors for highly functionalized 2-arylpiperidines. nih.gov

Other Arylation Methods: Besides Suzuki coupling, other methods can be employed. For example, 4-(4-bromophenyl)piperidine can be synthesized by the hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine using a rhodium on carbon catalyst. chemicalbook.com

Regioselective Functionalization with Methoxy (B1213986) Substituents

The introduction of a methoxy group at a specific position on the piperidine ring requires regioselective control.

From Pyridine Precursors: One common strategy involves the functionalization of a pyridine ring followed by its reduction to a piperidine. 2-Methoxypyridines can serve as useful surrogates for piperidines in complex molecule synthesis. nih.gov A preparation method for 2-acetonyl-3-methoxypiperidine starts from m-hydroxypyridine, which undergoes a Mannich reaction, followed by methylation to introduce the methoxy group, and then hydrogenation of the pyridine ring. google.com

Anodic Methoxylation: Anodic methoxylation of N-acylpiperidines is a method for introducing a methoxy group at the 2-position of the piperidine ring. This electrochemical method provides a precursor to an N-acyliminium ion, which can then react with various nucleophiles. nih.gov

Post-Cyclization Derivatization and Structural Modification Strategies

Once the core piperidine scaffold is constructed, further modifications can be made to introduce additional functional groups or alter the existing ones.

Functional Group Transformations: The substituents introduced during the cyclization can serve as handles for further derivatization. For example, the nitro group in 5-nitropiperidin-2-ones can be manipulated through protodenitration and chemoselective reduction to install contiguous and fully substituted stereocenters. nih.gov Similarly, enantioenriched 2-substituted 3-bromopiperidines can undergo a silver salt-mediated rearrangement to yield valuable 3-substituted piperidines.

N-Acylation and N-Alkylation: The nitrogen atom of the piperidine ring can be readily functionalized. For example, N-acyl-2-arylpiperidines have been synthesized and evaluated for their binding affinities to sigma receptors. nih.gov Reductive amination with aldehydes can also be used to introduce various substituents on the nitrogen atom. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving Piperidine Derivatives

Elucidation of Reaction Pathways in Piperidine (B6355638) Synthesis

The synthesis of 2,3-disubstituted piperidines, such as the target compound, can be approached through various strategic disconnections of the piperidine ring. Common methods involve the formation of one or two carbon-nitrogen bonds or a carbon-carbon bond to complete the six-membered ring. Key reaction pathways applicable to the synthesis of 2-aryl-3-alkoxypiperidines include the cyclization of functionalized linear precursors and the modification of pre-existing heterocyclic scaffolds.

One prevalent strategy is the intramolecular cyclization of δ-amino carbonyl compounds or their derivatives . For a 2-aryl-3-methoxypiperidine, a plausible precursor would be a 5-amino-6-aryl-4-methoxy-aldehyde or ketone. The cyclization would proceed via the formation of an enamine or enolate intermediate, followed by intramolecular nucleophilic attack to form the piperidine ring. The stereochemical outcome of such cyclizations is often influenced by the reaction conditions and the nature of any protecting groups.

Another significant pathway is the diastereoselective reduction of substituted pyridinium (B92312) salts or dihydropyridinones . A suitably substituted pyridine, for instance, a 2-(4-bromophenyl)-3-methoxypyridine, could be activated towards reduction. Catalytic hydrogenation using heterogeneous or homogeneous catalysts is a common method. The choice of catalyst and reaction conditions can significantly influence the stereoselectivity of the reduction, leading to either cis- or trans-2,3-disubstituted piperidines. For example, certain iridium-based catalysts have been shown to be effective in the stereoselective hydrogenation of substituted pyridiniums.

Furthermore, intramolecular Michael additions of an amine to an α,β-unsaturated carbonyl system embedded in a linear precursor can afford substituted piperidines. In the context of the target compound, this would involve a precursor containing an amino group and a 6-(4-bromophenyl)-5-methoxy-α,β-unsaturated ester or ketone moiety.

Finally, multicomponent reactions , such as the aza-Diels-Alder reaction, can provide a convergent approach to highly substituted piperidines. The reaction of an imine with a diene, followed by reduction, can construct the piperidine core in a single step, with the potential for stereocontrol through the use of chiral catalysts or auxiliaries.

Kinetic and Thermodynamic Considerations in Piperidine-Forming Reactions

The stereochemical outcome of piperidine-forming reactions is often governed by the interplay of kinetic and thermodynamic control. rsc.org In many cyclization reactions leading to 2,3-disubstituted piperidines, multiple stereoisomers can be formed.

Kinetic control favors the product that is formed fastest, typically via the lowest energy transition state. Reactions conducted at low temperatures and for short durations often yield the kinetic product. For instance, in the cyclization of a linear amino-aldehyde, the initial conformation of the acyclic precursor as it approaches the transition state for ring closure will dictate the stereochemistry of the initially formed product.

Thermodynamic control , on the other hand, favors the most stable product. This is achieved when the reaction conditions allow for the equilibration of the initially formed products. Higher reaction temperatures, longer reaction times, and the presence of a reversible step in the reaction mechanism can lead to the formation of the thermodynamically more stable isomer. In the context of 2,3-disubstituted piperidines, the thermodynamic product is often the one where bulky substituents adopt equatorial positions to minimize steric strain. For a 2-(4-bromophenyl)-3-methoxypiperidine, the trans isomer, where both substituents can potentially occupy equatorial positions in a chair conformation, is generally expected to be the thermodynamically more stable product.

The choice of reagents and catalysts can also influence whether a reaction proceeds under kinetic or thermodynamic control. For example, in the reduction of an imine intermediate, the reducing agent can approach from different faces, leading to different diastereomers. A bulky reducing agent might favor attack from the less sterically hindered face, leading to the kinetic product, whereas conditions that allow for epimerization at the newly formed stereocenter could lead to the thermodynamic product.

Role of Intermediates and Transition States in Reaction Mechanisms

The mechanism of piperidine ring formation involves a series of intermediates and transition states that determine the reaction's feasibility, rate, and stereochemical outcome.

In acid-catalyzed cyclizations of δ-amino alcohols or aldehydes, an initial protonation of the hydroxyl or carbonyl group, respectively, generates a more electrophilic species. For δ-amino alcohols, this can lead to the formation of an oxonium ion intermediate which is then attacked intramolecularly by the amine. nih.gov The geometry of the transition state for this nucleophilic attack will dictate the relative stereochemistry of the substituents on the newly formed ring. Computational studies are often employed to model the energies of competing transition states and predict the most likely stereochemical outcome.

In reactions involving the reduction of pyridinium salts, the reaction proceeds through dihydropyridine and tetrahydropyridine (B1245486) intermediates . The stereochemistry of the final piperidine product is determined by the facial selectivity of the hydrogen addition to these partially saturated intermediates. The catalyst can play a crucial role in coordinating to the substrate and directing the approach of the hydrogen source.

For intramolecular Michael additions , the key intermediate is an enolate or enamine formed from the acyclic precursor. The stereoselectivity of the subsequent cyclization is influenced by the preferred conformation of this intermediate, which minimizes steric interactions and maximizes orbital overlap.

The transition state in these cyclization reactions is the highest energy point along the reaction coordinate. Its structure is a hybrid of the starting material and the product. For example, in a 6-endo-trig cyclization to form a piperidine ring, the transition state will involve a partially formed carbon-nitrogen or carbon-carbon bond, with the atoms of the forming ring arranged in a pre-chair or pre-boat conformation. The relative energies of these competing transition state geometries will determine the diastereoselectivity of the reaction.

Influence of Substituents on Reaction Rates and Selectivity

The nature and position of substituents on the precursors to piperidine rings can have a profound impact on both the rate and the stereoselectivity of the cyclization reaction.

The electronic effects of substituents can influence the nucleophilicity and electrophilicity of the reacting centers. For the synthesis of Piperidine, 2-(4-bromophenyl)-3-methoxy-, the 4-bromophenyl group at the 2-position is electron-withdrawing due to the inductive effect of the bromine atom, although the phenyl ring itself can participate in resonance. This can affect the reactivity of an adjacent functional group involved in the cyclization. For instance, if the cyclization involves the formation of an iminium ion at the carbon bearing the aryl group, the electron-withdrawing nature of the bromo-substituent would destabilize the positive charge, potentially slowing down the reaction compared to an unsubstituted phenyl group.

The methoxy (B1213986) group at the 3-position is an electron-donating group through resonance and an electron-withdrawing group through induction. Its net effect will depend on the specific reaction mechanism. In a reaction proceeding through a carbocationic intermediate at an adjacent carbon, the methoxy group could have a stabilizing effect.

Steric effects of substituents play a crucial role in determining the stereoselectivity of the reaction. Bulky substituents will favor conformations and transition states that minimize steric hindrance. In the formation of a 2,3-disubstituted piperidine, the relative orientation of the substituents in the transition state will be influenced by their steric bulk. The 4-bromophenyl group is significantly larger than the methoxy group, and this size difference would be a key factor in directing the stereochemical outcome of the cyclization. For example, in a chair-like transition state, the bulky 4-bromophenyl group would strongly prefer to occupy a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions. This preference can lead to high diastereoselectivity in the formation of the piperidine ring.

The interplay of both electronic and steric effects of the 4-bromophenyl and 3-methoxy substituents would ultimately determine the optimal reaction pathway, the reaction rate, and the stereochemical purity of the final Piperidine, 2-(4-bromophenyl)-3-methoxy- product.

Advanced Characterization Methodologies for Structural Elucidation of Substituted Piperidines

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D-NMR) techniques like Correlation Spectroscopy (COSY), is indispensable for the unambiguous assignment of protons and carbons and for determining the relative stereochemistry of substituted piperidines.

For "Piperidine, 2-(4-bromophenyl)-3-methoxy-", the ¹H NMR spectrum is expected to exhibit characteristic signals for the piperidine (B6355638) ring protons, the methoxy (B1213986) group, and the 4-bromophenyl group. The protons on the piperidine ring would appear as complex multiplets, and their specific chemical shifts and coupling constants are crucial for determining their spatial relationships.

A COSY experiment would reveal the coupling network between adjacent protons. For instance, a cross-peak between the proton at the C2 position and the proton at the C3 position would confirm their connectivity. The magnitude of the coupling constant (J-value) between these protons can help in assigning the relative stereochemistry (cis or trans) of the substituents at these positions.

The ¹³C NMR spectrum would provide information on the chemical environment of each carbon atom. The number of signals would confirm the number of unique carbons, and their chemical shifts would be indicative of their functionalization.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Piperidine, 2-(4-bromophenyl)-3-methoxy-

| Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| C2-H | 3.5 - 4.5 | 60 - 70 |

| C3-H | 3.0 - 4.0 | 70 - 80 |

| Piperidine Ring CH₂ | 1.5 - 3.0 | 20 - 50 |

| OCH₃ | 3.2 - 3.8 | 55 - 65 |

| Aromatic C-H | 7.0 - 7.6 | 120 - 140 |

| Aromatic C-Br | - | 115 - 125 |

| Aromatic C-N | - | 140 - 150 |

Note: These are estimated chemical shift ranges based on general principles and data from related structures. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For "Piperidine, 2-(4-bromophenyl)-3-methoxy-", with a chemical formula of C₁₂H₁₆BrNO, the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared with the experimentally determined value to confirm the elemental composition.

Fragmentation analysis in HRMS provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the compound's structure. For this piperidine derivative, common fragmentation pathways would likely involve the cleavage of the piperidine ring, loss of the methoxy group, and fragmentation of the bromophenyl moiety. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be a key signature in the mass spectrum, with characteristic peaks separated by two m/z units.

Table 2: Predicted HRMS Data and Major Fragments for Piperidine, 2-(4-bromophenyl)-3-methoxy-

| Species | Predicted Exact Mass (m/z) | Description |

| [M]⁺ | 270.0439 / 272.0419 | Molecular ion containing ⁷⁹Br / ⁸¹Br |

| [M+H]⁺ | 271.0517 / 273.0497 | Protonated molecular ion containing ⁷⁹Br / ⁸¹Br |

| [M-OCH₃]⁺ | 239.0180 / 241.0160 | Loss of the methoxy group |

| [C₆H₄Br]⁺ | 154.9549 / 156.9529 | Bromophenyl cation |

Note: The predicted exact masses are calculated based on the elemental composition.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "Piperidine, 2-(4-bromophenyl)-3-methoxy-" would display characteristic absorption bands corresponding to its various functional groups.

Key vibrational modes would include the N-H stretch of the secondary amine in the piperidine ring, C-H stretches of the aliphatic and aromatic portions, the C-O stretch of the methoxy group, and the C-Br stretch of the bromophenyl group. The presence and position of these bands provide a molecular fingerprint and confirm the presence of the key functional moieties.

Table 3: Expected Characteristic IR Absorption Bands for Piperidine, 2-(4-bromophenyl)-3-methoxy-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (secondary amine) | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C-O (ether) | Stretch | 1050 - 1150 |

| C-N (amine) | Stretch | 1020 - 1250 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-Br | Stretch | 500 - 600 |

Note: These are typical frequency ranges for the specified functional groups.

X-ray Crystallography for Absolute Configuration and Precise Molecular Geometry Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound with atomic-level precision. This technique provides unequivocal information about bond lengths, bond angles, and the absolute configuration of stereocenters.

For "Piperidine, 2-(4-bromophenyl)-3-methoxy-", a single-crystal X-ray diffraction analysis would definitively establish the relative and absolute stereochemistry at the C2 and C3 positions of the piperidine ring. It would also provide precise measurements of the bond lengths and angles within the entire molecule, including the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the substituents. While a crystal structure for the exact target molecule is not publicly available, data from structurally similar compounds, such as 2-(4-bromophenyl)-2,3-dihydro-1H-perimidine, can provide insights into the expected molecular packing and intermolecular interactions.

Table 4: Illustrative Crystallographic Parameters from a Related Structure (2-(4-bromophenyl)-2,3-dihydro-1H-perimidine)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.995(4) |

| b (Å) | 13.845(5) |

| c (Å) | 20.213(7) |

| V (ų) | 2797.2(18) |

Source: Crystal structure of 2-(4-bromophenyl)-2,3-dihydro-1H-perimidine, C17H13BrN2. This data is for a related, but different, compound and is provided for illustrative purposes.

Computational Chemistry and Molecular Modeling of Piperidine, 2 4 Bromophenyl 3 Methoxy

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.orgmdpi.com DFT studies are instrumental in predicting the geometry, reactivity, and various spectroscopic properties of compounds like 2-(4-bromophenyl)-3-methoxy-piperidine. researchgate.net

Geometry Optimization and Conformational Analysis

DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), are employed to calculate the energies of different possible conformers. rsc.org The analysis would likely reveal that the conformer with the large 2-(4-bromophenyl) group in the equatorial position is sterically favored to avoid unfavorable 1,3-diaxial interactions. The orientation of the 3-methoxy group would also be critical, with its preference for an axial or equatorial position being influenced by a balance of steric hindrance and stereoelectronic effects.

| Conformer (2-substituent, 3-substituent) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|

| Equatorial, Equatorial | 0.00 | ~95.0 |

| Equatorial, Axial | 2.10 | ~3.0 |

| Axial, Equatorial | 2.50 | ~1.5 |

| Axial, Axial | 4.50 | ~0.5 |

Electronic Structure Analysis (HOMO-LUMO energy gap, charge distribution)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. openaccesspub.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. kfupm.edu.samdpi.com

A small energy gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. mdpi.com For 2-(4-bromophenyl)-3-methoxy-piperidine, DFT calculations would map the distribution of these orbitals. The HOMO is likely localized on the electron-rich bromophenyl ring and the piperidine (B6355638) nitrogen, while the LUMO might be distributed over the aromatic ring system. This analysis allows for the calculation of various quantum chemical descriptors that predict the molecule's behavior. researchgate.net

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.88 | Ionization Potential (Electron-donating ability) |

| ELUMO | -1.47 | Electron Affinity (Electron-accepting ability) |

| Energy Gap (ΔE) | 5.41 | Chemical Reactivity and Stability mdpi.com |

| Hardness (η) | 2.71 | Resistance to change in electron distribution |

| Electronegativity (χ) | 4.18 | Power to attract electrons |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. openaccesspub.orgchemrxiv.org The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.net

For 2-(4-bromophenyl)-3-methoxy-piperidine, the MEP map would likely show negative potential concentrated around the electronegative oxygen atom of the methoxy (B1213986) group, the bromine atom, and the nitrogen atom of the piperidine ring. kfupm.edu.sa These regions represent likely sites for hydrogen bonding or interactions with positively charged species. Conversely, a region of positive potential would be expected around the hydrogen atom attached to the piperidine nitrogen, indicating its role as a hydrogen bond donor. researchgate.net

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. mdpi.comresearchgate.net

In a typical docking study, the optimized 3D structure of 2-(4-bromophenyl)-3-methoxy-piperidine would be placed into the active site of a biologically relevant protein target. An algorithm then samples numerous possible conformations and orientations of the ligand, and a scoring function estimates the binding affinity for each pose, typically expressed in kcal/mol. nih.gov A more negative score indicates a stronger predicted binding affinity.

Given the structural features of piperidine derivatives, potential targets could include enzymes like acetylcholinesterase (AChE), relevant in Alzheimer's disease, or pancreatic lipase, a target for anti-obesity agents. mdpi.comdergipark.org.tr The docking results would reveal key interactions, such as hydrogen bonds between the piperidine nitrogen and acidic residues (e.g., Asp), or pi-pi stacking interactions involving the bromophenyl ring and aromatic residues (e.g., Phe, Tyr) in the active site. mdpi.comnih.gov

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |

|---|---|---|

| Acetylcholinesterase (4EY7) | -9.5 | Tyr337, Asp74, Trp86 |

| Pancreatic Lipase (1LPS) | -8.2 | Phe77, Asp79, His151 mdpi.com |

| Dopamine D2 Receptor (6CM4) | -8.9 | Asp114, Ser193, Phe389 |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms in the complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov

Starting with the best-docked pose from the docking simulation, the ligand-protein complex is placed in a simulated physiological environment (a box of water molecules and ions). frontiersin.org The simulation then calculates the forces between atoms and their resulting motions over a set period, often on the nanosecond to microsecond scale.

A key metric for analyzing the stability of the complex is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. researchgate.net A stable RMSD value suggests that the ligand remains securely bound in its initial docked pose. In contrast, a large fluctuation in RMSD might indicate an unstable interaction. MD simulations can also analyze the persistence of hydrogen bonds and other key interactions identified in the docking study. researchgate.net

Pharmacophore Modeling and Development

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of features like hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. chemisgroup.uspharmacophorejournal.com

For a series of active piperidine derivatives, a pharmacophore model could be generated from their aligned, low-energy conformations. For 2-(4-bromophenyl)-3-methoxy-piperidine, the key pharmacophoric features would likely include:

An Aromatic Ring (AR) feature for the 4-bromophenyl group.

A Hydrogen Bond Acceptor (HBA) for the oxygen of the methoxy group.

A Positive Ionizable (PI) or Hydrogen Bond Donor (HBD) feature for the piperidine nitrogen.

This model serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, potentially leading to the discovery of new and structurally diverse molecules with similar biological activity. researchgate.net

Ligand-Based Pharmacophore Generation from Active Analogues

Ligand-based pharmacophore modeling is a powerful computational strategy employed when the three-dimensional structure of the biological target is unknown. This method relies on a set of known active compounds to identify the essential chemical features responsible for their biological activity. For derivatives related to 2-(4-bromophenyl)-3-methoxypiperidine, a pharmacophore model can be generated by superimposing the 3D structures of several active analogues and abstracting their common steric and electronic features.

The process involves two primary steps: conformational analysis of each active ligand and the subsequent alignment of these multiple structures to extract shared pharmacophoric features. For piperidine-based compounds, which often target receptors within the central nervous system, key features typically include a positive ionizable (PI) group, hydrophobic (HY) regions, and hydrogen bond acceptors (HBA) or donors (HBD). The piperidine nitrogen, which is largely ionized at physiological pH, often serves as the positive ionizable feature, interacting with acidic residues in a receptor binding pocket. The 4-bromophenyl group and the piperidine ring itself typically constitute hydrophobic features that engage with nonpolar pockets of the target protein.

A hypothetical pharmacophore model generated from active analogues of 2-(4-bromophenyl)-3-methoxypiperidine would likely consist of the features detailed in the table below. Such a model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity.

| Pharmacophoric Feature | Chemical Moiety | Description |

|---|---|---|

| Positive Ionizable (PI) | Piperidine Nitrogen | Acts as a cationic center, crucial for electrostatic interactions with the target. |

| Hydrophobic Aromatic (HY-Ar) | 4-bromophenyl Ring | Engages in hydrophobic interactions within a nonpolar binding pocket. |

| Hydrophobic Aliphatic (HY-Al) | Piperidine Ring | Provides an additional hydrophobic contact point. |

| Hydrogen Bond Acceptor (HBA) | Methoxy Oxygen | Forms hydrogen bonds with donor groups on the receptor. |

Structure-Based Pharmacophore Refinement

While ligand-based models are valuable, their accuracy can be significantly enhanced through refinement using the 3D structure of the target protein. This structure-based approach uses the known architecture of the ligand-binding site to validate and adjust the pharmacophore features. The initial ligand-based model is superimposed into the active site of the target receptor to assess how well the pharmacophoric features align with complementary amino acid residues.

This refinement process can confirm the importance of features identified in the ligand-based model and may reveal new, essential interactions. For instance, the positive ionizable feature of the piperidine nitrogen can be confirmed by its proximity to an acidic residue like aspartic or glutamic acid. The hydrophobic 4-bromophenyl ring's position can be validated by its fit within a pocket lined with nonpolar residues such as leucine, isoleucine, or phenylalanine. This refinement ensures the final pharmacophore model more accurately represents the key interactions required for molecular recognition and binding, making it a more reliable tool for virtual screening.

| Feature | Initial Ligand-Based Hypothesis | Structure-Based Refinement | Interacting Residue (Example) |

|---|---|---|---|

| Positive Ionizable | Present (Piperidine N) | Confirmed and spatially constrained | Aspartic Acid (Asp) |

| Hydrophobic Aromatic | Present (Bromophenyl) | Confirmed and oriented in hydrophobic pocket | Phenylalanine (Phe), Tyrosine (Tyr) |

| Hydrogen Bond Acceptor | Present (Methoxy O) | Confirmed and vector-constrained | Serine (Ser), Threonine (Thr) |

| Excluded Volume | Not explicitly defined | Added based on receptor walls | N/A |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This predictive model can then be used to estimate the activity of newly designed, unsynthesized molecules, thereby guiding lead optimization. For a series of analogues of Piperidine, 2-(4-bromophenyl)-3-methoxy-, a QSAR model is built by first calculating a range of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, including steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics.

A training set of compounds with known biological activities is used to generate a regression model, which is then validated using an external test set of compounds not included in the model-building process. The statistical robustness of the model is assessed by parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A statistically significant QSAR model for piperidine derivatives might reveal, for example, that activity is positively correlated with the hydrophobicity of the phenyl ring substituent and negatively correlated with the steric bulk of the group on the piperidine nitrogen.

Below is a hypothetical QSAR data table for a series of analogues.

| Compound ID | R-Group (on Phenyl Ring) | LogP | Molecular Weight | Experimental pIC50 | Predicted pIC50 |

|---|---|---|---|---|---|

| 1 | -Br | 3.85 | 284.18 | 7.2 | 7.1 |

| 2 | -Cl | 3.54 | 239.72 | 6.8 | 6.9 |

| 3 | -F | 3.21 | 223.27 | 6.5 | 6.6 |

| 4 | -CH3 | 3.62 | 219.31 | 6.9 | 6.8 |

| 5 | -H | 3.10 | 205.28 | 6.3 | 6.4 |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound to assess its potential for success as a drug. In silico ADMET profiling uses computational models to predict these properties, helping to identify and eliminate candidates with poor profiles before committing to costly synthesis and in vitro testing. For Piperidine, 2-(4-bromophenyl)-3-methoxy-, various ADMET parameters can be estimated.

These predictions are based on models derived from large datasets of experimental results. Key predicted properties include intestinal absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes, and various toxicity endpoints. For a CNS-active agent, high intestinal absorption and the ability to cross the blood-brain barrier are desirable. Conversely, inhibition of major CYP isoforms like CYP3A4 is generally undesirable as it can lead to drug-drug interactions. The adherence to empirical rules, such as Lipinski's Rule of Five, is also assessed to gauge general "drug-likeness".

The predicted ADMET profile for Piperidine, 2-(4-bromophenyl)-3-methoxy- is summarized in the table below.

| ADMET Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | >90% | High probability of good oral absorption. |

| Caco-2 Permeability | High | Indicates good potential for absorption across the gut wall. |

| Blood-Brain Barrier (BBB) Permeation | High | Compound is likely to penetrate the central nervous system. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interactions with many common drugs. |

| Ames Mutagenicity | Non-mutagenic | Low probability of being a mutagen. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Lipinski's Rule of Five | 0 violations | Good drug-like properties. |

Theoretical Structure Activity Relationship Sar Hypotheses for Piperidine, 2 4 Bromophenyl 3 Methoxy Analogues

Analysis of Substituent Effects (e.g., bromo, methoxy) on Predicted Molecular Interactions

The substituents on the 2-arylpiperidine framework are critical in defining the molecule's electronic, steric, and hydrophobic properties, which in turn dictate its potential interactions with a receptor binding site.

The 4-Bromo Substituent: The bromine atom on the phenyl ring significantly influences the molecule's interaction profile. Its effects can be categorized as:

Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the phenyl ring. This modulation can affect pi-stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, or tryptophan) within a receptor pocket.

Hydrophobicity: The bromo group increases the lipophilicity of the phenyl ring, potentially enhancing hydrophobic interactions with nonpolar regions of a binding site. nih.govacs.org Small-molecule drugs often bind to deep, concave pockets on proteins that are predominantly hydrophobic. nih.govacs.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable, non-covalent interaction with an electron-rich atom like oxygen or nitrogen on a protein. This type of specific interaction can contribute significantly to binding affinity and selectivity.

Steric Influence: The size of the bromine atom can provide a steric anchor, guiding the orientation of the ligand within the binding pocket to maximize favorable contacts.

The 3-Methoxy Substituent: The methoxy (B1213986) group at the 3-position of the piperidine (B6355638) ring also plays a multifaceted role in molecular interactions. nih.gov

Hydrogen Bonding: The oxygen atom of the methoxy group is a potential hydrogen bond acceptor, allowing it to form hydrogen bonds with suitable donor groups (e.g., -NH or -OH) on amino acid residues. nih.gov

Steric and Conformational Effects: The placement of the methoxy group adjacent to the bulky 2-aryl substituent can influence the preferred conformation of the piperidine ring and the relative orientation of the two substituents. researchgate.net This conformational constraint can be crucial for fitting into a specific binding site.

| Substituent | Position | Potential Molecular Interaction | Predicted Effect on Binding |

|---|---|---|---|

| Bromo | 4-position of phenyl ring | Hydrophobic interactions, pi-stacking modulation, halogen bonding | Enhances binding affinity through hydrophobic and specific halogen bond contacts. |

| Methoxy | 3-position of piperidine ring | Hydrogen bond acceptor, steric influence on conformation | Contributes to binding specificity and affinity through directed hydrogen bonds and by enforcing a bioactive conformation. |

Stereochemical Influence on Receptor Recognition and Binding Propensity

The core structure of 2-(4-bromophenyl)-3-methoxy-piperidine contains two adjacent chiral centers at the C2 and C3 positions of the piperidine ring. This gives rise to stereoisomerism, meaning the molecule can exist as different enantiomers and diastereomers, each with a unique three-dimensional arrangement. This stereochemistry is paramount for receptor recognition, as biological targets are themselves chiral and will preferentially bind to one stereoisomer over others. nih.govnih.gov

Diastereomers (cis/trans isomers): The relative orientation of the 4-bromophenyl group and the methoxy group can be either cis (on the same side of the piperidine ring) or trans (on opposite sides). nih.govnih.gov

A cis-isomer will present a different surface profile to a receptor compared to a trans-isomer . One arrangement may allow for optimal simultaneous interactions of both the aryl and methoxy groups with their respective sub-pockets in the receptor, while the other may introduce steric clashes or place the functional groups too far from their interaction partners.

The synthesis of 2,3-cis-disubstituted piperidines is a known challenge, but these structures are present in biologically active agents, highlighting their importance. nih.govnih.gov

Enantiomers (R/S isomers): Each diastereomer (cis and trans) exists as a pair of non-superimposable mirror images known as enantiomers (e.g., (2R,3R) and (2S,3S) for one diastereomer; (2R,3S) and (2S,3R) for the other).

It is common for one enantiomer to have significantly higher binding affinity and/or biological activity than its mirror image. nih.gov For example, in a study of diastereomeric fentanyl analogues, the individual stereoisomers displayed vastly different potencies and receptor interaction profiles, with one isomer being among the most potent opiates known while another acted as a weak antagonist. nih.gov This underscores the critical need to evaluate stereoisomers individually.

The precise spatial arrangement of the protonated piperidine nitrogen, the aromatic ring, and the methoxy group dictates how the ligand fits into a binding site. A receptor's binding pocket is a defined 3D space, and only the stereoisomer that is geometrically and electronically complementary will bind with high affinity.

| Stereochemical Aspect | Description | Hypothesized Impact on Receptor Binding |

|---|---|---|

| cis vs. trans Diastereomers | Relative orientation of the C2-bromophenyl and C3-methoxy groups. | Determines the overall shape of the molecule and the distance/angle between key interacting groups, drastically affecting the quality of fit into a binding pocket. |

| Enantiomers (e.g., (2R,3R) vs. (2S,3S)) | Non-superimposable mirror images for each diastereomer. | One enantiomer will typically exhibit a much higher affinity for a chiral receptor binding site due to a more optimal three-point interaction. |

Computational Insights into Key Structural Features for Molecular Recognition

Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR), provide theoretical insights into how ligands like Piperidine, 2-(4-bromophenyl)-3-methoxy- interact with protein targets at a molecular level. researchgate.netnih.gov These studies help identify the key structural features essential for molecular recognition. plos.orgamericanpharmaceuticalreview.com

For 2-arylpiperidine analogues, several key interactions are consistently highlighted in computational models: nih.govnih.gov

Ionic/Hydrogen Bonding of the Piperidine Nitrogen: The piperidine nitrogen is basic and is expected to be protonated at physiological pH. This positive charge is a critical anchor, often forming a strong ionic bond or salt bridge with a negatively charged amino acid residue, such as aspartate or glutamate, in the receptor's binding site. nih.gov This interaction is often considered a primary determinant of high-affinity binding for many piperidine-containing ligands. nih.gov

Hydrophobic and Aromatic Interactions: The 4-bromophenyl group is predicted to occupy a hydrophobic pocket. nih.govacs.org The primary interactions in this region are van der Waals forces and potentially pi-stacking with aromatic residues. plos.org Docking studies of similar scaffolds often show this aryl group positioned deeply within a nonpolar cavity. nih.gov

Hydrogen Bonding Patterns: Beyond the primary ionic interaction, specific hydrogen bonds stabilize the ligand's orientation. researchgate.netnih.gov The methoxy group at the C3 position can act as a hydrogen bond acceptor, providing an additional point of specific contact that can enhance affinity and selectivity. nih.gov The precise pattern of these secondary hydrogen bonds can differ between receptor subtypes, offering a basis for designing selective ligands.

Computational models, such as Comparative Molecular Field Analysis (CoMFA), can generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. researchgate.netnih.gov For an analogue of Piperidine, 2-(4-bromophenyl)-3-methoxy-, such a model would likely highlight the importance of the positively charged nitrogen, the hydrophobic space occupied by the bromophenyl group, and a hydrogen-bond acceptor region corresponding to the methoxy group. researchgate.net

| Structural Feature | Predicted Interaction Type | Key Amino Acid Residues Often Involved |

|---|---|---|

| Protonated Piperidine Nitrogen | Ionic Interaction / Salt Bridge, Hydrogen Bonding | Aspartate (Asp), Glutamate (Glu) |

| 4-Bromophenyl Group | Hydrophobic Interactions, Pi-Stacking, Halogen Bonding | Leucine (Leu), Isoleucine (Ile), Phenylalanine (Phe), Tyrosine (Tyr) |

| 3-Methoxy Group | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes for Substituted Piperidines

The synthesis of highly functionalized piperidines is a cornerstone of drug discovery, as this heterocyclic motif is a key component in numerous pharmaceutical compounds. ajchem-a.comajchem-a.com Traditional synthetic methods, however, can be resource-intensive, time-consuming, and may generate significant chemical waste. Consequently, a major focus of current and future research is the development of more efficient and environmentally benign, or "green," synthetic strategies. ajchem-a.com

Key areas of innovation include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains portions of all reactants, offer a highly efficient route to complex molecules. nih.gov One-pot MCRs for synthesizing highly substituted piperidines are particularly attractive as they reduce the number of synthetic steps, minimize purification processes, and thereby lower costs and environmental impact. nih.govgrowingscience.com Various catalysts, including environmentally friendly options like citric acid and sodium lauryl sulfate, have been successfully employed to facilitate these reactions. growingscience.com

Catalysis Innovation: The use of novel catalysts is a significant driver of progress. This includes the application of organocatalysts, metal catalysts, and nanocatalysts to achieve higher yields, better stereoselectivity, and milder reaction conditions. nih.govrsc.org For instance, gold(I) complexes have been used for the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Similarly, rhodium catalysts have proven effective for synthesizing 3-substituted piperidines. nih.gov

Sustainable and Green Chemistry Approaches: There is a growing emphasis on methods that align with the principles of green chemistry, such as using water as a solvent, employing solvent-free reaction conditions, and utilizing non-toxic, recyclable catalysts. ajchem-a.comajchem-a.com These approaches not only reduce the environmental footprint of chemical synthesis but can also improve safety and efficiency.

While specific sustainable synthesis routes for Piperidine (B6355638), 2-(4-bromophenyl)-3-methoxy- are not extensively detailed in current literature, the application of these emerging general methods could provide more streamlined and eco-friendly pathways to this and related compounds.

Integration of Advanced Machine Learning and Artificial Intelligence in Computational Design

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are a long-standing computational tool. atomwise.com Modern ML algorithms, such as deep neural networks and random forests, are enhancing the predictive power of QSAR models, allowing for more accurate estimations of a molecule's biological activity and physicochemical properties based on its structure. nih.govresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Virtual Screening and Docking: AI can significantly enhance virtual screening campaigns. mdpi.com ML models can be trained to rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target. nih.gov Molecular docking simulations, which predict the binding orientation of a ligand to a protein, are also being refined with ML to improve scoring functions and better predict binding affinities. mdpi.commdpi.com

De Novo Drug Design: Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules optimized for specific properties. nih.gov These models can explore a vast chemical space to propose novel piperidine derivatives, such as analogs of Piperidine, 2-(4-bromophenyl)-3-methoxy-, that possess desired characteristics like high target affinity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. simulations-plus.com

Exploration of Novel Chemical Transformations for Piperidine Core Derivatization

Expanding the diversity of molecular structures is crucial for exploring structure-activity relationships (SAR) and identifying lead compounds. The derivatization of the core piperidine scaffold is therefore a critical area of research. Modern organic synthesis is providing new tools to modify complex molecules with high precision.

Late-Stage Functionalization (LSF): LSF refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. This strategy is highly valuable as it allows for the rapid generation of a library of analogs from a common advanced intermediate, bypassing the need for lengthy de novo syntheses for each new compound.

Novel Cyclization Methods: Researchers are continuously exploring new ways to construct the piperidine ring itself, which can introduce diverse substitution patterns. nih.gov For example, radical-mediated amine cyclization using cobalt(II) catalysts has been developed for producing various piperidines. nih.gov Another approach involves an intramolecular reductive hydroamination/cyclization cascade of alkynes. nih.gov

Stereoselective Synthesis: Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical for biological activity. Advances in asymmetric synthesis allow for the selective production of a single enantiomer or diastereomer of a substituted piperidine. rsc.orgwhiterose.ac.uk For instance, iridium(III)-catalyzed cascades can enable the stereoselective synthesis of C4-substituted piperidines. nih.gov

These advanced synthetic transformations could be applied to the Piperidine, 2-(4-bromophenyl)-3-methoxy- scaffold to generate a diverse set of derivatives. This would enable a thorough investigation of how modifications to the phenyl ring, the methoxy (B1213986) group, or the piperidine ring itself impact its biological properties, providing valuable insights for future drug development efforts.

Q & A

Basic: What synthetic methodologies are recommended for preparing Piperidine, 2-(4-bromophenyl)-3-methoxy-?

Answer:

The compound can be synthesized via a multi-step approach:

- Condensation reactions : Use aldehyde intermediates (e.g., 4-bromophenyl-substituted aldehydes) with piperidine derivatives under acidic catalysis, followed by methoxy group introduction via nucleophilic substitution .

- Purification : Employ column chromatography (e.g., silica gel, dichloromethane/methanol gradients) and recrystallization. Validate purity using TLC and melting point analysis .

- Characterization : Confirm structure via - and -NMR (referencing DMSO-d at 2.50 ppm and 39.52 ppm, respectively) and FTIR (e.g., C-O stretch at ~1260 cm) .

Basic: How can researchers ensure the compound’s purity and structural integrity?

Answer:

- Analytical techniques :

Advanced: How to resolve discrepancies between experimental NMR data and computational predictions?

Answer:

- Cross-validation :

- Solvent effects : Re-record NMR in deuterated solvents (e.g., CDCl) to assess solvent-induced shifts .

- Tautomerism : Investigate potential keto-enol or amine-imine equilibria via variable-temperature NMR .

- DFT calculations : Use Gaussian or ORCA to simulate NMR chemical shifts (B3LYP/6-311+G(d,p) basis set) and compare with experimental data .

Advanced: What strategies optimize crystallographic refinement for structural elucidation?

Answer:

- Software : Use SHELXL for small-molecule refinement. Input .hkl files from Bruker D8 VENTURE diffractometers .

- Parameterization : Refine anisotropic displacement parameters (ADPs) for non-H atoms. Apply TWIN/BASF commands for handling twinned crystals .

- Validation : Check R, wR, and GooF values. Use PLATON to analyze voids and hydrogen-bonding networks .

Advanced: How to design stability studies under varying experimental conditions?

Answer:

- Storage : Store at –20°C in amber vials to prevent photodegradation. Monitor hygroscopicity via Karl Fischer titration .

- Thermal stability : Conduct TGA/DSC (heating rate: 10°C/min, N atmosphere) to identify decomposition thresholds .

- Solution stability : Use -NMR to track degradation in DMSO or aqueous buffers over 72 hours .

Advanced: How to analyze structure-activity relationships (SAR) for bromophenyl-piperidine derivatives?

Answer:

- Bioisosteric replacement : Compare 4-bromophenyl with 4-chloro/fluoro analogs via in vitro assays (e.g., receptor binding).

- Methoxy positioning : Synthesize 2- vs. 3-methoxy regioisomers and assess pharmacokinetic profiles (logP, solubility) .

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs), correlating binding energy with IC values .

Basic: What safety protocols are critical during handling?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods. Avoid inhalation/contact (potential irritant per GHS classification) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced: How to address low yields in multi-step syntheses?

Answer:

- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., Schiff bases) via in situ FTIR .

- Catalyst screening : Test Pd(OAc)/Xantphos for Suzuki couplings or NaBH(OAc) for selective reductions .

- Scale-up : Optimize mixing efficiency (e.g., flow chemistry) and solvent ratios to minimize side reactions .

Basic: Which spectroscopic databases are authoritative for reference spectra?

Answer:

- NIST Chemistry WebBook : Provides validated IR and MS data .

- PubChem : Offers open-access -/-NMR and crystallographic data .

Advanced: How to validate computational models for piperidine derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.